In cancer research, a methyl benzoate derivative was identified as a potent dual inhibitor of MDH1 and MDH2, which are enzymes involved in cancer metabolism. The compound demonstrated significant in vivo antitumor efficacy in xenograft assays using HCT116 cells1. This highlights the potential of methyl benzoate derivatives in developing new cancer therapies.
Methyl benzoate derivatives have been used extensively in synthetic chemistry to create a variety of heterocyclic systems. These compounds serve as versatile reagents for the preparation of polyfunctional heterocyclic systems, including pyrroles, pyrimidines, pyridazines, and pyrazoles234567. Such heterocycles are important scaffolds in pharmaceuticals and agrochemicals.
A study on the antimicrobial activity of certain methylamino derivatives carrying a sulfonamide moiety revealed that these compounds displayed interesting antimicrobial properties. Some of the synthesized compounds showed higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi8. This suggests that methyl benzoate derivatives could be valuable in the development of new antimicrobial agents.
The papers provided do not directly address the mechanism of action of Methyl 4-[3-(dimethylamino)propoxy]benzoate. However, they do provide insights into the mechanisms of similar compounds. For instance, one study discusses a methyl benzoate derivative that acts as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, targeting cancer metabolism by inhibiting mitochondrial respiration and hypoxia-induced HIF-1α accumulation1. This suggests that methyl benzoate derivatives can interact with key enzymes and pathways in cells to exert their biological effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: